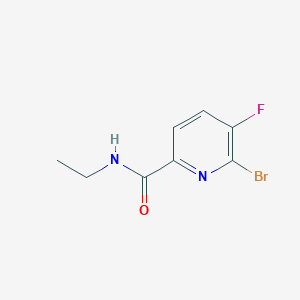
(6-Bromo-5-fluoropyridin-2-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-5-fluoropyridin-2-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H11BrFN2O2 It is a derivative of pyridine, featuring both bromine and fluorine substituents on the pyridine ring, along with a morpholino group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-5-fluoropyridin-2-yl)(morpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-5-fluoropyridine as the primary starting material.
Formation of Intermediate: The bromine and fluorine-substituted pyridine undergoes a reaction with morpholine in the presence of a suitable base, such as potassium carbonate, to form an intermediate compound.
Methanone Formation: The intermediate is then reacted with a carbonyl source, such as phosgene or a similar reagent, to introduce the methanone group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
(6-Bromo-5-fluoropyridin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The methanone group can undergo hydrolysis in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while hydrolysis can produce carboxylic acids or alcohols.
科学的研究の応用
(6-Bromo-5-fluoropyridin-2-yl)(morpholino)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of (6-Bromo-5-fluoropyridin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents, along with the morpholino group, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules, thereby altering their biological activity.
類似化合物との比較
Similar Compounds
- (5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone
- (5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone
Uniqueness
(6-Bromo-5-fluoropyridin-2-yl)(morpholino)methanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the morpholino group, enhances its reactivity and potential for diverse applications compared to similar compounds.
特性
IUPAC Name |
(6-bromo-5-fluoropyridin-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-9-7(12)1-2-8(13-9)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWDLQBLKWNXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














